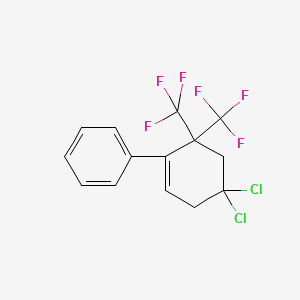
4,4-Dichloro-1-phenyl-6,6-bis(trifluoromethyl)cyclohexene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dichloro-1-phenyl-6,6-bis(trifluoromethyl)cyclohexene is a synthetic organic compound characterized by the presence of dichloro, phenyl, and trifluoromethyl groups attached to a cyclohexene ring. This compound is notable for its unique chemical structure, which imparts specific physical and chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dichloro-1-phenyl-6,6-bis(trifluoromethyl)cyclohexene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4,4-dichlorocyclohexanone with phenylmagnesium bromide to form 4,4-dichloro-1-phenylcyclohexanol. This intermediate is then subjected to trifluoromethylation using trifluoromethyl iodide and a suitable base, such as potassium carbonate, under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the desired product with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Dichloro-1-phenyl-6,6-bis(trifluoromethyl)cyclohexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the dichloro positions, where nucleophiles like amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with nucleophiles replacing chlorine atoms.
Aplicaciones Científicas De Investigación
4,4-Dichloro-1-phenyl-6,6-bis(trifluoromethyl)cyclohexene finds applications in various fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4,4-Dichloro-1-phenyl-6,6-bis(trifluoromethyl)cyclohexene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of trifluoromethyl groups enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4,4-Dichloro-1-phenylcyclohexene: Lacks the trifluoromethyl groups, resulting in different chemical and biological properties.
1-Phenyl-6,6-bis(trifluoromethyl)cyclohexene: Lacks the dichloro groups, affecting its reactivity and applications.
4,4-Dichloro-1-phenyl-6-trifluoromethylcyclohexene: Contains only one trifluoromethyl group, leading to variations in its chemical behavior.
Uniqueness
4,4-Dichloro-1-phenyl-6,6-bis(trifluoromethyl)cyclohexene is unique due to the presence of both dichloro and bis(trifluoromethyl) groups, which impart distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C14H10Cl2F6 |
|---|---|
Peso molecular |
363.1 g/mol |
Nombre IUPAC |
4,4-dichloro-1-phenyl-6,6-bis(trifluoromethyl)cyclohexene |
InChI |
InChI=1S/C14H10Cl2F6/c15-11(16)7-6-10(9-4-2-1-3-5-9)12(8-11,13(17,18)19)14(20,21)22/h1-6H,7-8H2 |
Clave InChI |
MKUVWMPODRABLO-UHFFFAOYSA-N |
SMILES canónico |
C1C=C(C(CC1(Cl)Cl)(C(F)(F)F)C(F)(F)F)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1Z,2E)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]aniline](/img/structure/B14118476.png)

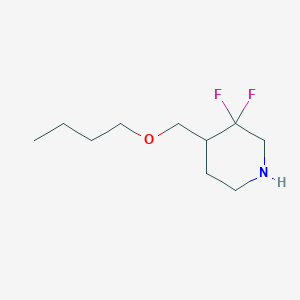

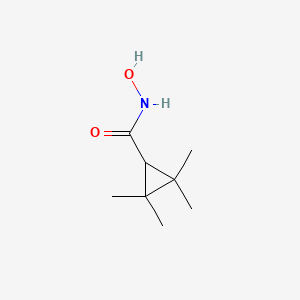
![1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-phenylethyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14118501.png)
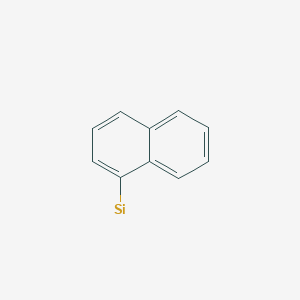
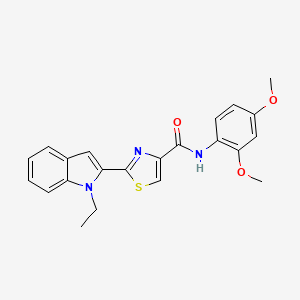

![4-Phenylbenzo[h]cinnoline](/img/structure/B14118536.png)
![(5-Bromofuran-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B14118538.png)

![4-[3-(3,5-Dichlorophenyl)-4,4,4-trifluoro-2-butenoyl]-2-methylbenzamide](/img/structure/B14118557.png)
![2-Buten-1-one, 1-[(2S)-2-[[4-aMino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyriMidin-1-yl]Methyl]-1-pyrrolidinyl]-4-(diMethylaMino)-, (2E)-](/img/structure/B14118563.png)
